tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate
CAS No.: 1260771-98-9
Cat. No.: VC16694490
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260771-98-9 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-6,14H,7H2,1-3H3,(H,13,15) |
| Standard InChI Key | HSMGIVUHPSVZDH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=CC(=C1)CO |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol. The pyridine ring’s electronic properties are influenced by the electron-withdrawing carbamate group at position 3 and the hydroxymethyl group at position 5. This substitution pattern creates a polarized system, where the carbamate moiety enhances the ring’s electrophilicity, while the hydroxymethyl group introduces potential for hydrogen bonding and further functionalization.
Key spectroscopic features include:
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¹H NMR: Signals at δ 1.5 ppm (tert-butyl group), δ 4.5 ppm (hydroxymethyl -CH₂), and aromatic protons between δ 7.0–8.5 ppm.
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¹³C NMR: Resonances for the carbonyl carbon (~155 ppm), pyridine carbons, and tert-butyl carbons.
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate typically involves a multi-step strategy:
Example Protocol:
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Step 1: React 5-amino-3-picoline with Boc anhydride in dichloromethane and triethylamine at 0°C to 25°C for 12 hours .
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Step 2: Oxidize the methyl group to a hydroxymethyl group using SeO₂ in dioxane/water at 80°C.
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Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity.
Yield Optimization:
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Employing continuous flow systems improves reaction efficiency and scalability.
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Additives like HoBt reduce byproduct formation by stabilizing intermediates .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its two functional groups:
Hydroxymethyl Group
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Oxidation: Converts to a carboxylic acid using KMnO₄ or CrO₃, yielding tert-butyl (5-carboxypyridin-3-yl)carbamate.
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Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for drug delivery applications.
Carbamate Group
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Hydrolysis: Under acidic conditions (HCl/dioxane), the Boc group is removed, regenerating the free amine .
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Nucleophilic Substitution: The carbamate’s carbonyl carbon is susceptible to attack by amines or alkoxides, enabling further derivatization.
Table 1: Common Reactions and Conditions
Biological Activity and Applications
While direct studies on this isomer are sparse, analogous compounds exhibit notable biological properties:
Antimicrobial Activity
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate demonstrates bacteriostatic effects against Staphylococcus aureus (MIC = 15 µg/mL) and Escherichia coli (MIC = 20 µg/mL). The 3-yl isomer may show similar activity, with the hydroxymethyl group enhancing membrane permeability.
Enzyme Inhibition
Pyridine carbamates are explored as inhibitors of β-secretase (BACE1), a target in Alzheimer’s disease . Molecular docking studies suggest the carbamate group interacts with catalytic aspartate residues, while the hydroxymethyl group stabilizes water-mediated hydrogen bonds.
Hypothesized Mechanism:
The pyridine ring occupies a hydrophobic pocket, and the hydroxymethyl group aligns with the active site’s polar residues.
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 150°C, making the compound unsuitable for high-temperature applications.
Hydrolytic Sensitivity
In aqueous buffers (pH < 4), the carbamate group hydrolyzes to release CO₂ and the parent amine . At pH 7.4 (physiological conditions), hydrolysis occurs slowly (t₁/₂ ≈ 48 hours).
Challenges and Future Directions
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Stereochemical Control:
Introducing chirality at the hydroxymethyl position remains challenging. Asymmetric catalysis using chiral ligands (e.g., BINAP) could enable enantioselective synthesis. -
Biological Profiling:
Systematic studies comparing 2-yl and 3-yl isomers are needed to elucidate structure-activity relationships. -
Green Chemistry:
Replacing traditional solvents with cyclopentyl methyl ether (CPME) and implementing catalyst recycling protocols would enhance sustainability.
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